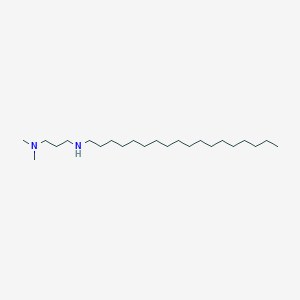

N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

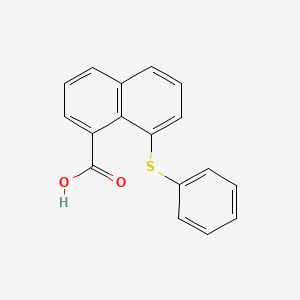

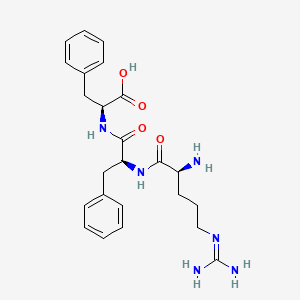

N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine: is an organic compound with the chemical formula C23H50N2. It is a type of diamine, specifically a long-chain alkyl diamine, which is used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, dispersant, and corrosion inhibitor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine typically involves the reaction of octadecylamine with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the amine reacts with formaldehyde and dimethylamine to form the desired diamine. The reaction conditions usually involve:

Temperature: 60-80°C

Solvent: Methanol or ethanol

Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The process involves:

Reactant Addition: Octadecylamine, formaldehyde, and dimethylamine are added to the reactor.

Reaction: The mixture is heated to the desired temperature and maintained for several hours.

Separation: The product is separated from the reaction mixture using distillation or extraction techniques.

Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The diamine can undergo substitution reactions with halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Primary amines

Substitution: Quaternary ammonium salts

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.

Industry: Utilized as a corrosion inhibitor in metalworking fluids, an emulsifier in cosmetics, and a dispersant in paints and coatings.

Wirkmechanismus

The mechanism of action of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine involves its interaction with lipid membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the diamine can interact with proteins, altering their structure and function. These interactions are crucial for its antimicrobial and surfactant properties.

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethyl-1,3-propanediamine

- N,N-Dimethyl-1,6-hexanediamine

- N,N-Dimethyl-1,4-butanediamine

Comparison:

- N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a significantly longer alkyl chain compared to other similar compounds, which enhances its surfactant properties and makes it more effective as an emulsifier and dispersant.

- The long alkyl chain also contributes to its higher hydrophobicity, making it more suitable for applications in non-polar environments.

- Compared to shorter-chain diamines, this compound exhibits better stability and lower volatility, which is advantageous in industrial applications.

Eigenschaften

CAS-Nummer |

57859-31-1 |

|---|---|

Molekularformel |

C23H50N2 |

Molekulargewicht |

354.7 g/mol |

IUPAC-Name |

N',N'-dimethyl-N-octadecylpropane-1,3-diamine |

InChI |

InChI=1S/C23H50N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25(2)3/h24H,4-23H2,1-3H3 |

InChI-Schlüssel |

PUSFNJAULLXORZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNCCCN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)

![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)

stannane](/img/structure/B14607483.png)

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)

![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)

![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)